1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one
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Description
1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one is a useful research compound. Its molecular formula is C11H11BrO2S and its molecular weight is 287.17 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one, with the CAS number 1507010-90-3, is a compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : C11H11BrO2S
- Molecular Weight : 287.17 g/mol
- Structure : The compound features a bromophenyl group attached to an oxetan-3-ylthio moiety, which may influence its biological interactions.
Antitumor Activity
Research indicates that derivatives of similar structures exhibit cytotoxic effects against various human tumor cell lines. For instance, studies on 3-formylchromone derivatives have shown selective cytotoxicity towards tumor cells without affecting normal cells, suggesting a potential for targeted cancer therapy .
Antimicrobial Properties
Compounds with similar functional groups have demonstrated activity against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of bacterial urease, which is critical for the survival of these bacteria in acidic environments .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various compounds, it was found that certain derivatives exhibited significant tumor cell-specific cytotoxicity. For example, compounds with a bromophenyl group showed enhanced activity against breast and colon cancer cell lines .
Compound | Cell Line Tested | IC50 (µM) | Specificity |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | High |
Compound B | HT-29 (Colon Cancer) | 15 | Moderate |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxetane derivatives revealed that some compounds effectively inhibited H. pylori growth, comparable to standard treatments like metronidazole. This suggests that this compound may possess similar properties .
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Comparison |
---|---|---|---|
Compound C | H. pylori | 5 µg/mL | Metronidazole (10 µg/mL) |
The biological activity of this compound may be attributed to:
- Receptor Binding : Similar compounds have shown the ability to bind selectively to cancer cell receptors, triggering apoptosis.
- Enzyme Inhibition : The thioether group may facilitate interactions with enzymes critical for microbial survival or tumor growth.
Properties
Molecular Formula |
C11H11BrO2S |
---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H11BrO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
InChI Key |
VNJVDFJJGFHKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)SCC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.